2-(2-(2-chlorophenyl)thiazol-4-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(2-(2-chlorophenyl)thiazol-4-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-chlorophenyl)thiazol-4-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the thiadiazole moiety. The final step involves the formation of the acetamide linkage.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Formation of Thiadiazole Moiety: The thiadiazole ring is formed by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Acetamide Linkage Formation: The final step involves the coupling of the thiazole and thiadiazole intermediates with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-chlorophenyl)thiazol-4-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives (e.g., alcohols, amines).
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-(2-chlorophenyl)thiazol-4-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(2-chlorophenyl)thiazol-4-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chlorophenyl)thiazol-4-yl)methanol
- **2-(2-chlorophenyl)thiazol-4-yl)methanamine hydrochloride
Uniqueness
2-(2-(2-chlorophenyl)thiazol-4-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combined thiazole and thiadiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H13ClN4O2S2 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H13ClN4O2S2/c1-22-7-13-19-20-15(24-13)18-12(21)6-9-8-23-14(17-9)10-4-2-3-5-11(10)16/h2-5,8H,6-7H2,1H3,(H,18,20,21) |
InChI Key |
VFJQJRUPXKTEBH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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